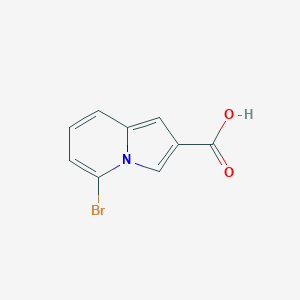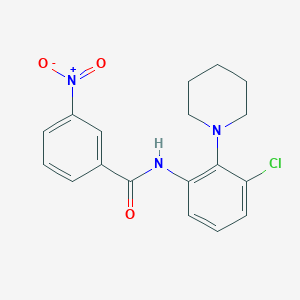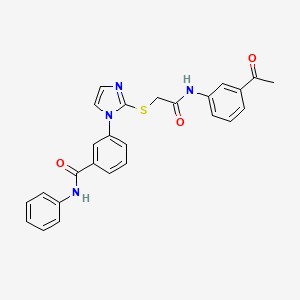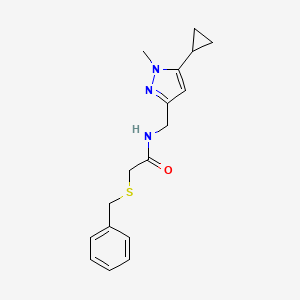
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-propylphenyl)sulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-propylphenyl)sulfonyl)piperazine is a compound that has been synthesized for its potential use in scientific research. This compound is a piperazine derivative that has been modified with a pyrazole ring and a sulfonyl group. The modification of the piperazine ring provides a unique structure that can be used to study various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Anticancer Evaluation of Di- and Trifunctional Substituted 1,3-Thiazoles : A study highlighted the anticancer activity of polyfunctional substituted 1,3-thiazoles, demonstrating significant efficacy against a variety of cancer cell lines. Among the compounds studied, those with a piperazine substituent, including a derivative similar to the compound , showed promising anticancer properties. The study emphasizes the compound's potential as part of a broader investigation into cancer treatment options, reflecting its relevance in anticancer research (Kostyantyn Turov, 2020).
Antimicrobial Applications
Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds : Research into novel heterocyclic compounds containing sulfonamido moieties has revealed the compound's potential in addressing bacterial infections. This study's findings suggest that certain derivatives of the compound exhibit high antibacterial activity, underscoring its utility in developing new antimicrobial agents (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).
Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives : A series of new derivatives, including pyrazoline and pyrazole compounds, were synthesized and evaluated for their antibacterial and antifungal activities. The study showcases the potential of these compounds, including derivatives of the focal compound, in treating various microbial infections, highlighting their significance in antimicrobial research (S. Y. Hassan, 2013).
Chemical Synthesis and Molecular Interaction Studies
Facile Synthesis of Flexible Bis(pyrazol‐1‐yl)alkane and Related Ligands : This research outlines a simple method for preparing flexible ligands, including bis(pyrazol-1-yl)alkanes, by reacting pyrazoles with various alkylating agents in a superbasic medium. The study contributes to the understanding of synthetic pathways for compounds like the one of interest, facilitating further applications in chemical synthesis (A. Potapov, G. Domina, A. Khlebnikov, V. D. Ogorodnikov, 2007).
Molecular Interaction of the Antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 Cannabinoid Receptor : While not directly related to the exact compound, this study provides insights into the molecular interactions of a structurally related antagonist with the CB1 cannabinoid receptor, offering a perspective on how similar compounds might interact with biological targets. Such research is crucial for understanding the potential therapeutic applications of these compounds (J. Shim, W. Welsh, E. Cartier, J. Edwards, A. Howlett, 2002).
Eigenschaften
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-(4-propylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2S/c1-4-5-19-6-8-20(9-7-19)27(25,26)23-13-10-22(11-14-23)12-15-24-18(3)16-17(2)21-24/h6-9,16H,4-5,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYPDMNGOFOTJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-propylphenyl)sulfonyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-N-isopropyl-5-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}isothiazole-3-carboxamide](/img/structure/B2711446.png)
![5-Ethyl-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2711447.png)
![(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2711448.png)
![1-(2,6-Dimethylmorpholino)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone](/img/structure/B2711449.png)

![2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2711452.png)
![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)furan-2-carboxamide](/img/structure/B2711455.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2711457.png)

![[1-(Naphthalen-1-ylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2711459.png)

![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2711465.png)